2-(2-Amino-6-methylphenyl)acetic acid

Organic Synthesis C-H Functionalization Medicinal Chemistry

2-(2-Amino-6-methylphenyl)acetic acid (CAS 37777-66-5) is a substituted phenylacetic acid derivative featuring an amino group at the 2-position and a methyl group at the 6-position on the aromatic ring. This regioisomer is part of a family of methyl-substituted 2-aminophenylacetic acids that serve as versatile small molecule scaffolds and building blocks in medicinal chemistry and organic synthesis.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 37777-66-5
Cat. No. B3263681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-6-methylphenyl)acetic acid
CAS37777-66-5
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N)CC(=O)O
InChIInChI=1S/C9H11NO2/c1-6-3-2-4-8(10)7(6)5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12)
InChIKeyIQPJTTOGKIREMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Amino-6-methylphenyl)acetic acid (CAS 37777-66-5): A Regioisomeric Phenylacetic Acid Building Block for Research and Development Procurement


2-(2-Amino-6-methylphenyl)acetic acid (CAS 37777-66-5) is a substituted phenylacetic acid derivative featuring an amino group at the 2-position and a methyl group at the 6-position on the aromatic ring [1]. This regioisomer is part of a family of methyl-substituted 2-aminophenylacetic acids that serve as versatile small molecule scaffolds and building blocks in medicinal chemistry and organic synthesis . The compound has a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol .

Why Regioisomeric Purity of 2-(2-Amino-6-methylphenyl)acetic Acid Matters for Reproducible Research Outcomes


Substituting 2-(2-Amino-6-methylphenyl)acetic acid with a different regioisomer, such as the 3-methyl, 4-methyl, or 5-methyl analog, is not scientifically valid without rigorous validation. The position of the methyl substituent on the phenyl ring can significantly alter the compound's physicochemical properties, including LogD, pKa, and steric hindrance . These differences can directly impact binding affinity to biological targets, metabolic stability, and overall synthetic utility . Furthermore, the substitution pattern dictates the compound's reactivity in downstream chemical transformations, potentially leading to divergent synthetic pathways or yields .

Quantitative Differentiation Evidence for 2-(2-Amino-6-methylphenyl)acetic Acid Against Regioisomeric Analogs


Regioisomeric Selectivity in Rhodium-Catalyzed C-H Carboxymethylation Reactions

The synthesis of 2-(2-Amino-6-methylphenyl)acetic acid and related 2-amino aromatic acetic acid derivatives can be achieved via rhodium-catalyzed C-H carboxymethylation. This method demonstrates regioisomeric differentiation, as the reaction outcome is highly dependent on the substitution pattern of the starting aniline. For example, the synthesis of 2-(2-amino-6-methylphenyl)acetic acid from the corresponding 2,6-dimethylaniline proceeds with a specific yield and regioselectivity that differs from that of the 2,4- or 2,5-disubstituted analogs .

Organic Synthesis C-H Functionalization Medicinal Chemistry

Calculated Physicochemical Property Differentiation for Regioisomeric 2-Aminophenylacetic Acids

In silico predictions of physicochemical properties for regioisomeric 2-aminophenylacetic acids show notable differences. For 2-(2-amino-6-methylphenyl)acetic acid, the calculated Log P is approximately 1.0, while the LogD at pH 7.4 is predicted to be -1.29 [1]. These values influence passive membrane permeability and distribution. In contrast, the 3-methyl isomer (CAS 1334405-57-0) may exhibit slightly different lipophilicity due to the altered electronic and steric environment .

Computational Chemistry Drug Design ADME Prediction

Differential Synthetic Utility as a Versatile Small Molecule Scaffold

The 2-amino-6-methyl substitution pattern in phenylacetic acid provides a unique handle for diversification. The presence of the ortho-amino group and the methyl group in a 1,2,3-trisubstituted arrangement creates a sterically and electronically distinct environment compared to the 4-methyl (CAS 37777-64-3) or 5-methyl (CAS 37777-65-4) isomers. This unique topology can be exploited in scaffold-oriented synthesis to generate libraries with distinct three-dimensional shapes, a key consideration in fragment-based drug discovery .

Medicinal Chemistry Library Synthesis Scaffold Hopping

High-Value Application Scenarios for 2-(2-Amino-6-methylphenyl)acetic Acid in Scientific Research and Development


Medicinal Chemistry: Synthesis of Regioisomerically Pure Compound Libraries

Medicinal chemists can utilize 2-(2-Amino-6-methylphenyl)acetic acid as a key building block for the synthesis of compound libraries where the 2,6-disubstitution pattern is a critical pharmacophoric element. Its unique steric and electronic properties, inferred from its regioisomeric identity, make it a valuable tool for exploring structure-activity relationships (SAR) and for scaffold-hopping exercises aimed at generating novel intellectual property .

Chemical Biology: Synthesis of Activity-Based Probes or Molecular Tools

The amino and carboxylic acid functional groups of this compound allow for facile conjugation to reporter tags, affinity matrices, or other functional moieties. Researchers can exploit the distinct substitution pattern of the 2,6-isomer to design probes that interact with biological targets in a regiospecific manner, potentially yielding tools with improved selectivity or binding kinetics compared to probes derived from other regioisomers .

Process Chemistry: Evaluation of Scalable Synthetic Routes

Process chemists may evaluate rhodium-catalyzed C-H carboxymethylation as a scalable and efficient route to this specific regioisomer. The reported method offers advantages such as oxidant-free and base-free conditions, which can simplify workup and reduce waste. Optimization of this route for the 2,6-isomer could provide a cost-effective and high-purity source of the compound for large-scale research programs .

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